molecular formula C20H16ClN3OS B11260601 N-(4-chlorobenzyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide

N-(4-chlorobenzyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide

Cat. No.: B11260601
M. Wt: 381.9 g/mol
InChI Key: AMUIAPMXLDXEJL-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methyl group, and a phenyl group attached to an imidazo[2,1-b][1,3]thiazole core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

Molecular Formula

C20H16ClN3OS

Molecular Weight

381.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide

InChI

InChI=1S/C20H16ClN3OS/c1-13-18(19(25)22-11-14-7-9-16(21)10-8-14)26-20-23-17(12-24(13)20)15-5-3-2-4-6-15/h2-10,12H,11H2,1H3,(H,22,25)

InChI Key

AMUIAPMXLDXEJL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NCC4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzylamine with 3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated reactors and stringent quality control measures. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, leading to reduced inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-(1H-indol-3-yl)acetamide
  • N-(4-chlorophenyl)-2-(1H-benzimidazol-2-yl)acetamide
  • N-(4-chlorophenyl)-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide

Uniqueness

N-[(4-chlorophenyl)methyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is unique due to its specific structural features, such as the imidazo[2,1-b][1,3]thiazole core and the combination of chlorophenyl, methyl, and phenyl groups. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .

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